molecular formula C19H20Cl2N2O4S B2648111 N-(3,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 327975-24-6

N-(3,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2648111
CAS No.: 327975-24-6
M. Wt: 443.34
InChI Key: FATJCWCTJMKWIW-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and chemical biology research. The compound features a benzamide core, a scaffold known for its prevalence in pharmacologically active molecules. Its structure incorporates a 3,5-dichlorophenyl ring, which can influence the molecule's lipophilicity and membrane permeability, and a 2,6-dimethylmorpholinosulfonyl group, which may contribute to its solubility profile and potential for forming hydrogen bonds . The conformation of the H-N-C=O unit in related dichlorophenyl benzamide compounds has been observed to be trans, which can be a relevant factor in its molecular interactions . The sulfonamide linker is a common feature in compounds designed to target enzyme active sites, particularly in the development of inhibitors for a variety of cellular targets. This combination of structural elements makes this compound a valuable chemical tool for researchers investigating structure-activity relationships (SAR), probing novel biological pathways, and screening for new therapeutic agents in areas such as oncology and infectious diseases. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O4S/c1-12-10-23(11-13(2)27-12)28(25,26)18-5-3-14(4-6-18)19(24)22-17-8-15(20)7-16(21)9-17/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATJCWCTJMKWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the reaction of 3,5-dichloroaniline with 4-sulfamoylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide core.

    Introduction of the Morpholino Group: The next step involves the introduction of the 2,6-dimethylmorpholino group. This can be achieved by reacting the intermediate product with 2,6-dimethylmorpholine under suitable conditions, often using a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using more efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may use reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s interactions with biological molecules make it useful in studying enzyme inhibition and protein binding.

    Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, including the manufacture of specialty chemicals.

Mechanism of Action

The mechanism by which N-(3,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The compound’s sulfonyl group is particularly important for its binding affinity and specificity, influencing the pathways involved in its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzamide derivatives with diverse substitutions influencing their biological activity, stability, and target specificity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Key Substituents Biological/Agrochemical Relevance References
N-(3,5-Dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide 3,5-Dichlorophenyl, 4-sulfonyl-2,6-dimethylmorpholine Likely pesticidal/herbicidal activity (inferred from analogs)
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) 2,3-Dichlorophenyl, 4-ethoxymethoxy Herbicide (cellulose biosynthesis inhibitor)
N-(2,4-Dichloro-5-(difluoromethyl-triazolyl)phenyl)methanesulfonamide (Sulfentrazone) 2,4-Dichlorophenyl, triazole-linked difluoromethyl, methanesulfonamide Herbicide (protoporphyrinogen oxidase inhibitor)
N-(2,4-Difluorophenyl)-2-(trifluoromethylphenoxy)pyridinecarboxamide (Diflufenican) 2,4-Difluorophenyl, trifluoromethylphenoxy-pyridine Herbicide (phytoene desaturase inhibitor)
4-(Dimorpholino-triazinyl)phenyl-ureido benzamide (Example 30 in ) Morpholino-triazine, ureido linker Anticancer or kinase inhibitory activity (preclinical)

Key Observations

Substituent-Driven Activity: The 3,5-dichlorophenyl group in the target compound is distinct from 2,3- or 2,4-dichlorophenyl substitutions in etobenzanid and sulfentrazone. The sulfonyl-morpholino group enhances solubility compared to non-sulfonated analogs (e.g., etobenzanid), which may improve bioavailability in pesticidal formulations .

Morpholino vs. Triazine Moieties: Morpholino groups (as in the target compound) are less electronegative than triazine rings (e.g., Example 30 in ), which may reduce nonspecific interactions in biological systems. However, triazine-containing derivatives exhibit broader kinase inhibitory profiles .

Agrochemical vs. Pharmaceutical Applications: Chlorinated benzamides (e.g., sulfentrazone, diflufenican) are predominantly agrochemicals, targeting plant-specific enzymes.

Research Findings and Data Gaps

  • Synthetic Accessibility: The synthesis of the target compound likely follows established benzamide coupling protocols, as seen in , where sulfonamide and morpholino groups are introduced via nucleophilic substitution or sulfonation .
  • Biological Data: No direct bioactivity data for the target compound are available in the provided evidence. However, pesticidal activity can be inferred from its structural similarity to etobenzanid and sulfentrazone, which inhibit critical plant enzymes .
  • Crystallographic Studies : Software tools like SHELX and WinGX () are essential for elucidating its crystal structure, which remains unreported. Such studies could clarify conformational preferences critical for target binding .

Biological Activity

N-(3,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a synthetic compound belonging to the sulfonylbenzamide class. Its potential biological activities make it a candidate for various therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

  • Molecular Formula : C15_{15}H17_{17}Cl2_{2}N2_{2}O2_{2}S
  • Molecular Weight : Approximately 368.28 g/mol
  • CAS Number : 1207011-08-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The sulfonamide group is crucial for its interaction with biological targets, including:

  • Enzyme Inhibition : It may inhibit phosphodiesterases (PDEs), which play significant roles in regulating cyclic nucleotide levels (cAMP and cGMP). This inhibition can lead to anti-inflammatory effects and modulation of cellular signaling pathways.
  • Receptor Modulation : The compound may interact with receptors involved in inflammation and respiratory conditions, such as asthma and chronic obstructive pulmonary disease (COPD).

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Study 1A54912.5Apoptosis
Study 2MCF710.0Cell Cycle Arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacteria and fungi. Its efficacy was tested against common pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Case Studies

  • Inflammatory Disease Model : In a murine model of inflammation, administration of this compound resulted in significant reduction in inflammatory markers such as TNF-alpha and IL-6.
  • Respiratory Disease Study : In an asthma model, the compound demonstrated bronchodilator effects and reduced airway hyperresponsiveness, suggesting potential use in treating asthma.

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